molecular formula C17H27ClN2Si B1345285 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 942920-17-4

4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1345285
CAS No.: 942920-17-4
M. Wt: 322.9 g/mol
InChI Key: WAROJOCZSCMOTE-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 5-position, and a triisopropylsilyl group at the 1-position of the pyrrolo[2,3-b]pyridine core. These structural features impart unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

    Triisopropylsilylation: The triisopropylsilyl group is typically introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the chloro, methyl, and triisopropylsilyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-methyl-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of substituents on the pyrrolopyridine core. The triisopropylsilyl group provides steric bulk and hydrophobicity, which can influence the compound’s reactivity and interactions with other molecules. The chloro and methyl groups further modulate its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-chloro-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2Si/c1-11(2)21(12(3)4,13(5)6)20-9-8-15-16(18)14(7)10-19-17(15)20/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAROJOCZSCMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640165
Record name 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942920-17-4
Record name 4-Chloro-5-methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942920-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold −78° C. solution of 4-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine (3.24 mmol, prepared as described in Tetrahedron Lett. 2004, 45, 2317-2319), in dry tetrahydrofuran (22 mL) was added 1.4M sec-BuLi in hexanes (7.12 mmol) dropwise over 5 min. After 30 min, methyliodide (10.5 mmol) was added. After 45 min, the reaction mixture was quenched with saturated aqueous ammonium chloride (25 mL) and diluted with ethyl acetate (25 mL). The extracts were dried over sodium sulfate, filtered, concentrated under reduced pressure and the residue was purified by silica gel chromatography (100% hexanes) to give the title product as a white solid (86%). ESMS [M+H]+: 323.2
Quantity
3.24 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
7.12 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
10.5 mmol
Type
reactant
Reaction Step Two
Yield
86%

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